molecular formula C15H15N3O3S B4896087 [4-(4-Nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone

[4-(4-Nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone

Cat. No.: B4896087
M. Wt: 317.4 g/mol
InChI Key: KOJUOAVWEJJSFQ-UHFFFAOYSA-N
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Description

[4-(4-Nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone: is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a thiophene ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling Reaction: The nitrated phenylpiperazine is then coupled with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated piperazine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its unique electronic properties due to the presence of both nitrophenyl and thiophene groups.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in the development of new therapeutic agents, particularly in the treatment of infections and cancer.

Industry:

  • Used in the synthesis of specialty chemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of [4-(4-Nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors. The thiophene ring contributes to the compound’s overall stability and electronic properties.

Comparison with Similar Compounds

    [4-(4-Nitrophenyl)piperazin-1-yl]-phenylmethanone: Similar structure but lacks the thiophene ring.

    [4-(4-Nitrophenyl)piperazin-1-yl]-pyridin-2-ylmethanone: Similar structure but contains a pyridine ring instead of a thiophene ring.

Uniqueness:

  • The presence of the thiophene ring in [4-(4-Nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone imparts unique electronic properties that are not present in the similar compounds listed above.
  • The combination of nitrophenyl, piperazine, and thiophene groups makes this compound particularly interesting for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

[4-(4-nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-15(14-2-1-11-22-14)17-9-7-16(8-10-17)12-3-5-13(6-4-12)18(20)21/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJUOAVWEJJSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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